molecular formula C13H15ClN2O2 B2581093 2-Chloro-N-[2-(4-methyl-1,3-benzoxazol-2-yl)ethyl]propanamide CAS No. 2411292-09-4

2-Chloro-N-[2-(4-methyl-1,3-benzoxazol-2-yl)ethyl]propanamide

Cat. No.: B2581093
CAS No.: 2411292-09-4
M. Wt: 266.73
InChI Key: BUTXVFHGVVRRPD-UHFFFAOYSA-N
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Description

“2-Chloro-N-[2-(4-methyl-1,3-benzoxazol-2-yl)ethyl]propanamide” is a compound with the molecular formula C22H17ClN2O2 and a molecular weight of 376.83558 . Benzoxazole, a key component of this compound, is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It has been extensively used as a starting material for different mechanistic approaches in drug discovery .


Synthesis Analysis

Benzoxazoles can be synthesized using 2-aminophenol as a precursor . A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, viz. nanocatalysts, metal catalysts, and ionic liquid catalysts, with other miscellaneous techniques has been summarized .


Molecular Structure Analysis

The molecular structure of “this compound” can be confirmed by IR, 1H/13C-NMR, and mass .


Chemical Reactions Analysis

Benzoxazole is a bicyclic planar molecule and is the most favorable moiety for researchers because it exhibits a high possibility of broad substrate scope and functionalization . There has been a large upsurge in the synthesis of benzoxazole via different pathways .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined by its yield, melting point, and NMR spectrum .

Future Directions

The future directions of “2-Chloro-N-[2-(4-methyl-1,3-benzoxazol-2-yl)ethyl]propanamide” could involve exploring its potential biological activities and developing new synthetic methodologies for benzoxazole derivatives .

Properties

IUPAC Name

2-chloro-N-[2-(4-methyl-1,3-benzoxazol-2-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O2/c1-8-4-3-5-10-12(8)16-11(18-10)6-7-15-13(17)9(2)14/h3-5,9H,6-7H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUTXVFHGVVRRPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)OC(=N2)CCNC(=O)C(C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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